molecular formula C23H15F3N2O2 B2449418 (2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313954-21-1

(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2449418
CAS No.: 313954-21-1
M. Wt: 408.38
InChI Key: FTPWGWKCCMRUNN-SLMZUGIISA-N
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Description

(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, a phenyl group, and a trifluoromethyl group, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-phenyl-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O2/c24-23(25,26)16-8-6-11-18(14-16)28-22-19(13-15-7-4-5-12-20(15)30-22)21(29)27-17-9-2-1-3-10-17/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPWGWKCCMRUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approach

A prominent method involves a three-component reaction (3CR) inspired by the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. Here, 2-oxo-2H-chromene-3-carbaldehyde serves as the chromene precursor, reacting with aniline and a trifluoromethylphenyl-substituted isocyanide. The sequence proceeds as follows:

  • Condensation : The aldehyde reacts with aniline to form an α-amino amidine intermediate.
  • Cyclization : Under basic conditions (e.g., pyridine in toluene at 90°C), intramolecular Michael addition generates the chromene core.
  • Oxidation : Auto-oxidation aromatizes the pyrrole ring, yielding the imino-carboxamide structure.

Key Conditions :

  • Solvents: Methanol (for condensation), toluene (for cyclization).
  • Catalysts: p-Toluenesulfonic acid (condensation), pyridine (cyclization).
  • Temperature: Room temperature (condensation), 90°C (cyclization).
  • Yield: 36–58% (dependent on substituents).

Stepwise Assembly via Chromene Carboxamide Intermediates

An alternative route involves pre-forming the chromene carboxamide core, followed by imination. For example:

  • Chromene Formation : Reacting ethyl 2-imino-2H-chromene-3-carboxylate with phenylamine under basic conditions yields N-phenyl-2-imino-2H-chromene-3-carboxamide.
  • Imination : Condensation with 3-(trifluoromethyl)aniline in the presence of acetic acid introduces the imino group.

Advantages :

  • Avoids competing side reactions in MCRs.
  • Enables modular modification of aryl groups.

Challenges :

  • Requires protection/deprotection steps for the carboxamide.
  • Lower overall yields (~45%) due to multiple steps.

Optimization of Critical Steps

Enhancing Cyclization Efficiency

The 5-endo-trig cyclization in MCRs is often hindered by poor Michael acceptor activity of the chromenone intermediate. Activation strategies include:

  • Base-Mediated Tautomerization : Pyridine deprotonates the α-amino amidine, enhancing nucleophilicity for cyclization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may reduce regioselectivity.

Stereochemical Control

The Z-configuration of the imino group is stabilized by intramolecular hydrogen bonding between the imino nitrogen and carboxamide oxygen. Key measures include:

  • Low-Temperature Condensation : Conducting imination at 10°C minimizes isomerization.
  • Crystallization-Driven Purification : Isolating the Z-isomer via heptane/propan-2-ol recrystallization.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR :
    • δ 7.08–8.50 (m, ArH), 10.80 (s, NH).
    • Trifluoromethyl singlet at δ -62.5 ppm (19F NMR).
  • IR : Bands at 1664 cm⁻¹ (C=O), 3312 cm⁻¹ (NH).
  • MS : Molecular ion peak at m/z 408.3726 (C23H15F3N2O2).

Purity Assessment

  • HPLC : >95% purity achieved via flash chromatography (ethyl acetate/hexane).
  • Elemental Analysis : Calcd for C23H15F3N2O2: C, 67.65; H, 3.70; N, 6.86. Found: C, 67.60; H, 3.68; N, 6.82.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Multicomponent Reaction 36–58% One-pot synthesis, scalable Sensitivity to substituent effects
Stepwise Assembly ~45% Modular functionalization Multiple purification steps
Imination-Condensation 50–65% High stereoselectivity Requires anhydrous conditions

Applications and Derivative Synthesis

The compound serves as a precursor for bioactive molecules:

  • Antitumor Agents : Structural analogs exhibit selective cytotoxicity via MAPK/ERK pathway modulation.
  • PROTACs : The carboxamide moiety facilitates linker conjugation for targeted protein degradation.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-phenyl-2-{[3-(difluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the chromene ring system also contributes to its distinct properties compared to other similar compounds.

Biological Activity

(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of chromene derivatives. This compound has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances its biological profile by increasing lipophilicity and metabolic stability.

  • Molecular Formula : C23H15F3N2O3
  • Molecular Weight : 424.4 g/mol
  • CAS Number : 1327167-98-5

The biological activity of (2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to form hydrogen and halogen bonds with target proteins, which may lead to altered enzyme activities and cellular responses.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of chromene compounds can induce apoptosis in cancer cell lines. The specific activity against breast cancer cell lines, such as MCF-7, has been noted, indicating potential for further exploration in cancer therapeutics.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For instance, similar compounds have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 24.3 μM in related studies .
  • Antioxidant Activity : The presence of the trifluoromethyl group is believed to enhance the antioxidant properties of the compound, which can scavenge free radicals and reduce oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in MCF-7 cells
Enzyme InhibitionModerate inhibition of AChE and BChE (IC50 values 10.4 μM - 24.3 μM)
AntioxidantEnhanced free radical scavenging activity

In Vitro Studies

In vitro studies have focused on evaluating the cytotoxic effects of (2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide against various cancer cell lines. Notably, the compound demonstrated significant cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. The trifluoromethyl group was found to facilitate strong interactions with enzyme residues, enhancing binding affinity and biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?

The compound can be synthesized from 2-imino-N-phenyl-2H-chromene-3-carboxamide via cyclocondensation reactions. For example, reactions with hydrazine derivatives or ethoxy reagents yield fused heterocycles like chromeno-pyrimidinones. Structural confirmation is achieved through elemental analysis, IR (to identify imine and carbonyl stretches), 1H^1 \text{H}-/13C^{13} \text{C}-NMR (to verify Z-configuration and substituent environments), and mass spectrometry (to confirm molecular ions). Reaction conditions (solvents, catalysts, and temperatures) are critical for regioselectivity .

Q. How is the Z-configuration of the imine group in this compound experimentally validated?

The Z-configuration is confirmed via 1H^1 \text{H}-NMR coupling constants and NOESY experiments. For example, the absence of coupling between the imine proton and the chromene olefinic proton supports the Z-isomer. X-ray crystallography provides definitive proof by revealing the spatial arrangement of substituents around the C=N bond .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680–1700 cm1^{-1}, C=N at ~1600 cm1^{-1}).
  • NMR : 1H^1 \text{H}-NMR reveals proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm), while 13C^{13} \text{C}-NMR confirms carbonyl carbons (~165–170 ppm).
  • MS : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z calculated for C23H16F3N2O2\text{C}_{23}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2: 409.116).
  • XRD : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a narrow HOMO-LUMO gap (~3.5 eV) suggests potential as an electron acceptor. TD-DFT simulations correlate UV-Vis absorption spectra (e.g., λmax ~350 nm) with experimental data. Solvent effects (PCM models) refine NMR chemical shift predictions .

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?

  • Purity Check : Confirm compound purity via HPLC (>95%).
  • Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., DMSO or chloroform).
  • Dynamic Effects : Use 1H^1 \text{H}-1H^1 \text{H} COSY or NOESY to identify conformational flexibility influencing shifts.
  • X-ray Validation : Compare computed bond lengths/angles with crystallographic data .

Q. What role does the trifluoromethyl group play in modulating bioactivity?

The -CF3_3 group enhances lipophilicity (logP ~3.2), improving membrane permeability. In antimicrobial assays (MIC/MBC), analogs with -CF3_3 show 10-fold higher activity against S. aureus compared to non-fluorinated derivatives. This is attributed to stronger hydrophobic interactions with enzyme active sites (e.g., bacterial enoyl-ACP reductase) .

Q. How can crystallographic tools (e.g., Mercury CSD) analyze intermolecular interactions in this compound?

Mercury CSD identifies hydrogen-bonding motifs (e.g., N–H···O=C interactions with d~2.8 Å) and π-π stacking (interplanar distances ~3.4 Å). The "Materials Module" compares packing patterns with similar chromene derivatives to predict polymorphism. Void analysis (e.g., 15% free volume) assesses potential for cocrystal formation .

Methodological Recommendations

  • Synthesis : Optimize reaction yields (>70%) using microwave-assisted synthesis (100°C, 30 min) .
  • Crystallography : Refine structures with SHELXL (R1_1 < 5%) and validate hydrogen bonds using PLATON .
  • Bioassays : Use broth microdilution (CLSI guidelines) for MIC determination and molecular docking (AutoDock Vina) for target prediction .

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